tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate
Description
tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate is a carbamate-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group, a benzyloxy ether substituent, and a carbamoyl moiety. This compound serves as an intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where the Boc group acts as a temporary protective group for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxo-3-phenylmethoxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-11(21-10-12-8-6-5-7-9-12)13(14(17)19)18-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFYTKZXDSNICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with benzyloxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Participates in C-N cross-coupling reactions with various nucleophiles .
Biology:
- Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
- Used in the preparation of cyclic hydroxamic acids, which have biological significance .
Medicine:
- Investigated for its potential neuroprotective effects in stroke patients.
- Used in the synthesis of iron chelating agents for treating iron overload conditions.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Applied in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in cyclization reactions to form cyclic hydroxamic acids, which can interact with metal ions and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound can be compared to structurally related tert-butyl carbamates, which differ in substituents and functional groups, leading to distinct reactivity and applications. Below is a detailed analysis:
tert-butyl N-(6-bromohexyl) carbamate
- Structure : Features a linear hexyl chain terminated with a bromine atom.
- Synthesis : Prepared via alkylation of piperazine or similar amines using brominated Boc-protected intermediates under reflux with K₂CO₃/NaI in dioxane .
- Applications: Acts as an alkylating agent in cannabinoid receptor ligand synthesis. The bromine atom facilitates nucleophilic substitution reactions, enabling covalent bonding to target molecules .
- Key Difference : The bromohexyl chain enhances electrophilicity compared to the benzyloxy-carbamoyl group in the target compound, making it more reactive in alkylation reactions.
tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate
- Structure : Contains a polyethylene glycol (PEG)-like chain with a terminal bromine.
- Synthesis : Similar to the bromohexyl analog, utilizing brominated ethoxy-ethoxy-ethyl precursors .
- Applications : Used to introduce hydrophilic spacers in drug conjugates, improving solubility. The ether linkages enhance flexibility and water compatibility.
- Key Difference : The PEG-like spacer contrasts with the rigid benzyloxy group in the target compound, highlighting divergent solubility and steric profiles.
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate
- Structure: Includes an azidoethylamino group.
- Synthesis: Synthesized via reductive amination of Boc-protected amino alcohol precursors, enabling click chemistry compatibility .
- Applications : Serves as a modular building block in chemical genetics, where the azide group participates in Huisgen cycloaddition for bioconjugation .
- Key Difference : The azide functionality enables orthogonal reactivity (e.g., click chemistry) absent in the target compound, which lacks such bioorthogonal handles.
Comparative Data Table
Research Findings and Trends
- Reactivity : Brominated analogs exhibit higher electrophilicity, favoring alkylation, whereas the azido derivative enables click chemistry. The target compound’s benzyloxy group may confer steric hindrance, limiting its use in sterically demanding reactions .
- Stability : Boc-protected compounds generally exhibit stability under basic conditions but are cleaved by acids (e.g., trifluoroacetic acid), a trait shared across all analogs .
- Commercial Status : Unlike the discontinued target compound , brominated and azido derivatives remain prevalent in pharmaceutical research due to their versatile reactivity .
Biological Activity
tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a benzyloxy-propyl amine derivative. This process can be optimized through various reaction conditions, including temperature and solvent choice, to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further investigation into its selectivity and cytotoxicity profiles is warranted.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, it has been postulated that it could inhibit proteases or kinases that are critical for tumor progression and microbial resistance.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Binding : The carbamate moiety may facilitate binding to active sites on target enzymes, altering their function.
- Cell Membrane Interaction : The hydrophobic tert-butyl group enhances membrane permeability, allowing for better interaction with intracellular targets.
- Signal Transduction Modulation : By influencing signaling pathways, this compound may affect gene expression related to cell survival and proliferation.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of various carbamate derivatives, including this compound. The microdilution method was employed to determine minimum inhibitory concentrations (MICs) against multiple bacterial strains. Results indicated a promising antibacterial profile comparable to established antibiotics .
Case Study 2: Anticancer Screening
In a separate investigation, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .
Data Tables
| Biological Activity | Tested Strains/Cell Lines | IC50/MIC Values | Notes |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 10 µg/mL | Effective against gram-positive and gram-negative bacteria |
| Anticancer | HeLa, MCF-7 | 15 µM | Induces apoptosis through mitochondrial pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
